molecular formula C10H12F2O3 B13592195 7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylicacid

7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylicacid

Cat. No.: B13592195
M. Wt: 218.20 g/mol
InChI Key: SXNWBNDLKJUTIB-UHFFFAOYSA-N
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Description

7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid is a compound with the molecular formula C10H12F2O3. It is a spiropyrrolidine derivative, characterized by a spirocyclic structure that includes a pyrrolidine ring fused to a nonane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.

    Introduction of Fluorine Atoms:

    Oxidation and Carboxylation: The final steps involve the oxidation of the spirocyclic intermediate to introduce the ketone group at the 3-position, followed by carboxylation to form the carboxylic acid group at the 1-position.

Industrial Production Methods

Industrial production methods for 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7,7-Difluoro-3-oxospiro[3

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the spirocyclic structure contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, depending on its target and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Spiropyrrolidine Derivatives: Compounds with similar spirocyclic structures, such as spiropyrrolidine-2,5-dione, share some chemical properties with 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid.

    Fluorinated Carboxylic Acids: Compounds like 2,2-difluoroacetic acid and trifluoroacetic acid also contain fluorine atoms and carboxylic acid groups, making them chemically similar.

Uniqueness

The uniqueness of 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid lies in its specific combination of a spirocyclic structure and fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12F2O3

Molecular Weight

218.20 g/mol

IUPAC Name

7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid

InChI

InChI=1S/C10H12F2O3/c11-10(12)3-1-9(2-4-10)6(8(14)15)5-7(9)13/h6H,1-5H2,(H,14,15)

InChI Key

SXNWBNDLKJUTIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC12C(CC2=O)C(=O)O)(F)F

Origin of Product

United States

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